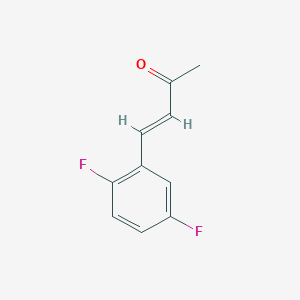
(3E)-4-(2,5-difluorophenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-(2,5-difluorophenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C10H8F2O and its molecular weight is 182.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds and Their Properties
Fluorinated diphenylpolyenes, including variants with 2,4-difluorophenyl groups, have been studied for their crystal structures and emission properties. These compounds exhibit unique absorption and fluorescence spectra, which are slightly influenced by the fluorine ring substituent. The emission from crystals of these compounds primarily originates from monomeric species, with some showing red-shifted and structureless emission due to excimer formation. Such properties are crucial for understanding the solid-state behavior of fluorinated organic compounds and their applications in materials science, particularly in organic light-emitting diodes (OLEDs) and other photonic devices (Sonoda et al., 2007).
Synthesis and Characterization of Organic Semiconductors
Research into mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups has yielded insights into their use as n-type semiconductors. These compounds demonstrate varying carrier mobilities, which are essential for the development of organic field-effect transistors (OFETs) and nonvolatile memory elements. This synthesis and characterization work underpins the ongoing development of organic electronics, where fluorinated compounds play a pivotal role due to their unique electronic properties (Facchetti et al., 2004).
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives, including those with difluorophenyl moieties, have been synthesized and tested for their antipathogenic activity. These compounds exhibit significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their ability to form biofilms. Such research is vital for the development of novel antimicrobial agents that can combat resistant bacterial strains and mitigate biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Electronics and Photophysics
Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and characterized for their potential use in organic light-emitting devices (OLEDs). The inclusion of difluorophenyl groups impacts the hole-injecting and hole-transporting layers in OLEDs, enhancing device efficiency and luminance. Such studies are crucial for advancing OLED technology, offering insights into the design of materials for better electronic and photophysical performance (Li et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study and application of fluorinated organic compounds is a vibrant field of research in medicinal chemistry, materials science, and other areas. Future directions may include the development of new synthetic methods, the exploration of their biological activity, and their use in the design of new materials .
Eigenschaften
IUPAC Name |
(E)-4-(2,5-difluorophenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJFTIKWMINGNS-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)
![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

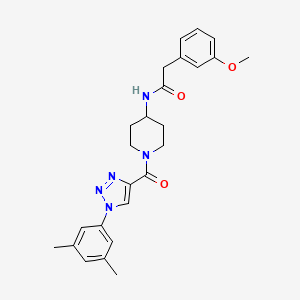
![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)
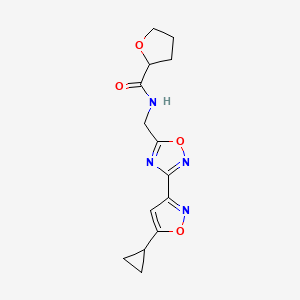
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)
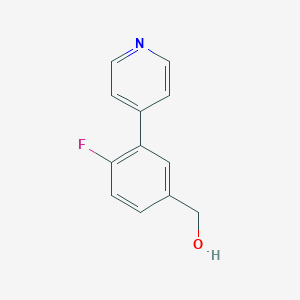
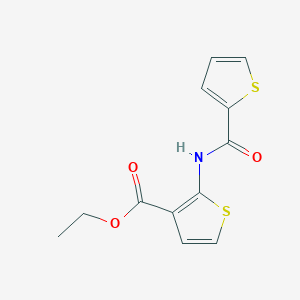
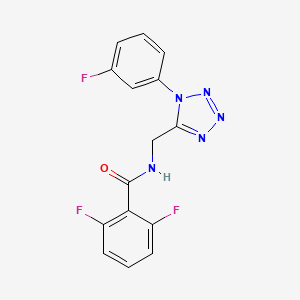
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)
